molecular formula C17H21N3O2S B285604 2-(1-Azepanyl)-2-oxoethyl 5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide

2-(1-Azepanyl)-2-oxoethyl 5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide

Cat. No. B285604
M. Wt: 331.4 g/mol
InChI Key: BEDNRPCUQDLGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Azepanyl)-2-oxoethyl 5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 2-(1-Azepanyl)-2-oxoethyl 5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide is not fully understood. However, studies have shown that this compound may exert its biological activities by inhibiting the growth of bacteria and fungi, inducing apoptosis in tumor cells, and reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-(1-Azepanyl)-2-oxoethyl 5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide has been shown to have a number of biochemical and physiological effects. This compound has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to induce apoptosis in cancer cells and reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-Azepanyl)-2-oxoethyl 5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide in lab experiments is its broad-spectrum antibacterial and antifungal activities. This compound has also been shown to have low toxicity in vivo. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the study of 2-(1-Azepanyl)-2-oxoethyl 5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(1-Azepanyl)-2-oxoethyl 5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide is a multi-step process that involves the reaction of different chemical reagents. The first step involves the reaction of 2-(1-azepanyl)-2-oxoethanethioamide with 2-methylphenyl isocyanate to form 5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide. The final step involves the cyclization of the intermediate product to form 2-(1-Azepanyl)-2-oxoethyl 5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide.

Scientific Research Applications

2-(1-Azepanyl)-2-oxoethyl 5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as an anti-inflammatory and antioxidant agent.

properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C17H21N3O2S/c1-13-8-4-5-9-14(13)16-18-19-17(22-16)23-12-15(21)20-10-6-2-3-7-11-20/h4-5,8-9H,2-3,6-7,10-12H2,1H3

InChI Key

BEDNRPCUQDLGGT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCCCC3

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCCCC3

Origin of Product

United States

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